molecular formula C19H25N5O B2437159 2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 2034257-77-5

2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2437159
CAS RN: 2034257-77-5
M. Wt: 339.443
InChI Key: WYQWIYLXYWWVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications in Neurodegenerative Diseases

Compounds related to the query show promising applications in neurodegenerative disease treatment, particularly Alzheimer's disease. For instance, 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, two key pathological markers of Alzheimer's disease. These compounds demonstrate significant inhibition of AChE activity and self-induced β-amyloid aggregation, indicating potential as therapeutic agents (Umar et al., 2019).

Insecticidal Applications

Pyridine derivatives, including compounds structurally related to the query, exhibit insecticidal activity. Research on pyridine derivatives against the cowpea aphid, Aphis craccivora Koch, revealed that some compounds possess significant aphidicidal activities, highlighting their potential as agricultural insecticides (Bakhite et al., 2014).

Potential in Antimalarial Therapy

Research into pyrroloquinazolinediamine derivatives, related to the query compound, demonstrated high potency against Plasmodium falciparum and Plasmodium berghei, two parasites responsible for malaria. These studies suggest that certain acetamides and imide derivatives of pyrroloquinazolinediamine could offer new therapeutic options for malaria treatment, with some compounds achieving complete cure at low doses in animal models (Guan et al., 2005).

ACAT-1 Inhibition for Disease Treatment

The discovery of compounds like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 highlights their potential in treating diseases associated with ACAT-1 overexpression. These compounds exhibit significant selectivity for ACAT-1 over ACAT-2 and improved aqueous solubility and oral absorption, indicating their promise for clinical development (Shibuya et al., 2018).

properties

IUPAC Name

2-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-18(13-23-9-3-4-10-23)22-15-7-11-24(12-8-15)19-16-5-1-2-6-17(16)20-14-21-19/h3-4,9-10,14-15H,1-2,5-8,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQWIYLXYWWVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

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